molecular formula C30H34ClNO3 B14460576 [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride CAS No. 73343-71-2

[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride

Cat. No.: B14460576
CAS No.: 73343-71-2
M. Wt: 492.0 g/mol
InChI Key: GRAFLMOPZYZUDU-UHFFFAOYSA-N
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Description

[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core and a diethylaminoethoxyphenyl group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and an appropriate phenylacetylene derivative under acidic conditions.

    Attachment of the Diethylaminoethoxyphenyl Group: This step involves the reaction of the benzofuran core with 2-(diethylamino)ethanol in the presence of a strong base such as sodium hydride.

    Formation of the Methanone Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.

Medicine

Industry

In the industrial sector, the compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with target proteins, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-(Dimethylamino)ethoxy)ethanol]: This compound shares the diethylaminoethoxy group but lacks the benzofuran core.

    Oxcarbazepine Related Compound D: This compound has a similar benzofuran structure but differs in the functional groups attached.

Uniqueness

The uniqueness of [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride lies in its combination of a benzofuran core with a diethylaminoethoxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

73343-71-2

Molecular Formula

C30H34ClNO3

Molecular Weight

492.0 g/mol

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride

InChI

InChI=1S/C30H33NO3.ClH/c1-6-31(7-2)16-17-33-24-14-12-23(13-15-24)29(32)28-25-10-8-9-11-26(25)34-30(28)27-21(4)18-20(3)19-22(27)5;/h8-15,18-19H,6-7,16-17H2,1-5H3;1H

InChI Key

GRAFLMOPZYZUDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C32)C4=C(C=C(C=C4C)C)C.Cl

Origin of Product

United States

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